molecular formula C23H28N4O B14450376 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- CAS No. 74861-71-5

1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-

Cat. No.: B14450376
CAS No.: 74861-71-5
M. Wt: 376.5 g/mol
InChI Key: DXDMBTKHMAUUTM-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound that features a hexanediamine backbone with a substituted pyridocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps, starting with the preparation of the pyridocarbazole core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-acetyl-5-methoxy-1-phenylsulphonylindole . The final step involves the coupling of the pyridocarbazole core with 1,6-hexanediamine under specific reaction conditions, often using catalysts like Raney nickel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) or platinum (Pt).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alkanes or alcohols.

Scientific Research Applications

1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with specific molecular targets. The pyridocarbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, the hexanediamine backbone can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its complex structure, which combines a hexanediamine backbone with a substituted pyridocarbazole moiety. This structural complexity gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74861-71-5

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)hexane-1,6-diamine

InChI

InChI=1S/C23H28N4O/c1-15-17-9-12-26-23(25-11-6-4-3-5-10-24)20(17)14-19-18-13-16(28-2)7-8-21(18)27-22(15)19/h7-9,12-14,27H,3-6,10-11,24H2,1-2H3,(H,25,26)

InChI Key

DXDMBTKHMAUUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)NCCCCCCN

Origin of Product

United States

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